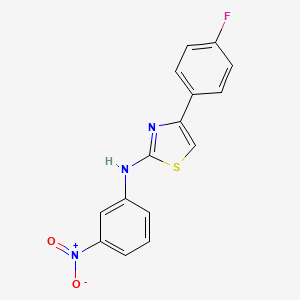
4-(4-fluorophenyl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-fluorophenyl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine, also known as FNPA, is a thiazole derivative that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. FNPA is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. The compound has shown promising results in various studies, making it a subject of interest for many researchers.
作用機序
The mechanism of action of 4-(4-fluorophenyl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. The compound has been shown to inhibit the activity of certain kinases and phosphatases, which play a crucial role in cell signaling and regulation. Additionally, 4-(4-fluorophenyl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine has been found to induce apoptosis, or programmed cell death, in cancer cells, possibly through the activation of specific pathways.
Biochemical and Physiological Effects
4-(4-fluorophenyl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine has been found to have various biochemical and physiological effects in experimental models. The compound has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, which play a crucial role in the development of inflammation. Additionally, 4-(4-fluorophenyl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine has been found to inhibit the activity of specific enzymes involved in the metabolism of drugs, suggesting potential applications in drug discovery and development.
実験室実験の利点と制限
One of the advantages of using 4-(4-fluorophenyl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine in lab experiments is its high yield of synthesis, making it an efficient and cost-effective method. Additionally, the compound has shown promising results in various studies, making it a potential candidate for the development of new drugs. However, one of the limitations of using 4-(4-fluorophenyl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine is its limited solubility in water, which can make it challenging to work with in certain experimental settings.
将来の方向性
There are several future directions for the study of 4-(4-fluorophenyl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine, particularly in the field of medicinal chemistry. One potential direction is the development of new drugs based on the structure of 4-(4-fluorophenyl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine, with potential applications in the treatment of cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of 4-(4-fluorophenyl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine and its potential applications in drug discovery and development. Finally, the development of new synthesis methods for 4-(4-fluorophenyl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine could lead to more efficient and cost-effective production of the compound.
合成法
The synthesis of 4-(4-fluorophenyl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine involves the condensation of 4-fluoroaniline and 3-nitrobenzaldehyde, followed by the addition of elemental sulfur and thiosemicarbazide. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain pure 4-(4-fluorophenyl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine. The yield of the reaction is typically high, making it an efficient method for the synthesis of 4-(4-fluorophenyl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine.
科学的研究の応用
4-(4-fluorophenyl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine has shown potential in various scientific research applications, particularly in the field of medicinal chemistry. The compound has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties. 4-(4-fluorophenyl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine has been found to inhibit the growth of cancer cells and reduce inflammation in various experimental models. Additionally, the compound has shown promising results in inhibiting the growth of pathogenic bacteria, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
4-(4-fluorophenyl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O2S/c16-11-6-4-10(5-7-11)14-9-22-15(18-14)17-12-2-1-3-13(8-12)19(20)21/h1-9H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFJSQKOQMGJBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate](/img/structure/B5831492.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(2-thienylmethylene)propanohydrazide](/img/structure/B5831496.png)
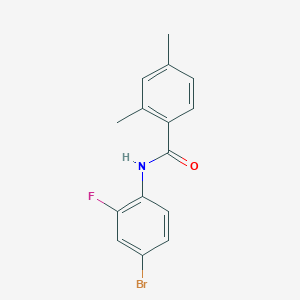
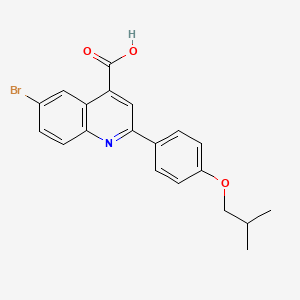
![2-[(2-chlorobenzyl)thio]-4-(4-nitrophenyl)-1H-imidazole](/img/structure/B5831526.png)
![3-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5831528.png)

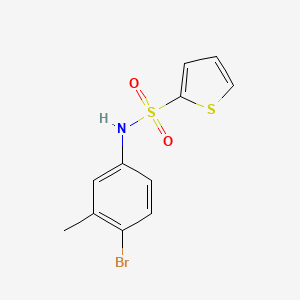
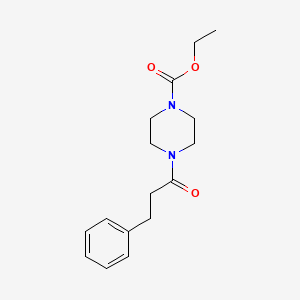
![2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5831552.png)
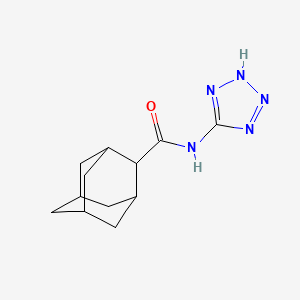


![N-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-6-yl)-N'-phenylthiourea](/img/structure/B5831596.png)